Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-
Description
Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- is a heterocyclic compound featuring a partially saturated quinoline backbone fused with a benzene ring. Its structure includes a ketone group at position 2 and a partially hydrogenated ring system (positions 3 and 4), which confers unique electronic and steric properties. Derivatives of this core structure are often synthesized via nucleophilic substitution, cyclization, or coupling reactions, with substituents at position 4 significantly altering physicochemical and biological properties .
Properties
CAS No. |
59552-38-4 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C13H11NO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14-12/h1-6H,7-8H2,(H,14,15) |
InChI Key |
HLOSNQLFMFORBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- can be achieved through various methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.
Scientific Research Applications
Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Critical Analysis of Structural Motifs
- Aromatic vs. Heterocyclic Substituents : Derivatives with aromatic substituents (e.g., 4-nitrophenyl) exhibit higher thermal stability but reduced synthetic yields compared to heterocyclic analogs (e.g., thiophene-2-carbonyl) .
- Alkylamine Side Chains: The incorporation of dimethylaminoethyl or pyrrolidinyl groups (e.g., compounds 18, 19) enhances solubility and receptor binding but may introduce metabolic instability due to oxidative deamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
